molecular formula C12H20FNO4 B13484957 1-Tert-butyl 2-methyl 4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate

1-Tert-butyl 2-methyl 4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate

Cat. No.: B13484957
M. Wt: 261.29 g/mol
InChI Key: STIFXDDZUNPDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl 2-methyl 4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a fluoro substituent on the pyrrolidine ring, along with two ester functional groups. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-tert-butyl 2-methyl 4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate involves several steps. One common synthetic route includes the reaction of a suitable pyrrolidine precursor with tert-butyl chloroformate and methyl iodide in the presence of a base such as triethylamine. The reaction conditions typically involve refluxing the mixture in an appropriate solvent like dichloromethane .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Tert-butyl 2-methyl 4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives .

Scientific Research Applications

1-Tert-butyl 2-methyl 4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl 4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with receptors or ion channels, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-Tert-butyl 2-methyl 4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications .

Properties

Molecular Formula

C12H20FNO4

Molecular Weight

261.29 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C12H20FNO4/c1-11(2,3)18-10(16)14-7-8(13)6-12(14,4)9(15)17-5/h8H,6-7H2,1-5H3

InChI Key

STIFXDDZUNPDST-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)F)C(=O)OC

Origin of Product

United States

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